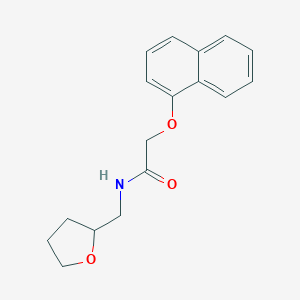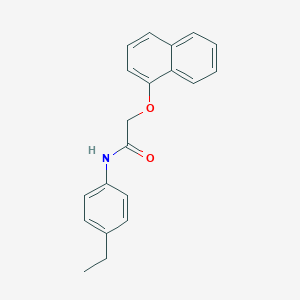
4-ethoxy-N-(2-ethylhexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-ethylhexyl)benzamide, also known as EEB, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
4-ethoxy-N-(2-ethylhexyl)benzamide acts as a selective CB1 receptor agonist, which means it binds to the CB1 receptor and activates it. This leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-ethylhexyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA in the brain, which can affect neuronal signaling. 4-ethoxy-N-(2-ethylhexyl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethoxy-N-(2-ethylhexyl)benzamide in lab experiments is its high selectivity for CB1 receptors, which allows for specific activation of this receptor. However, one of the limitations of using 4-ethoxy-N-(2-ethylhexyl)benzamide is its low potency compared to other CB1 receptor agonists. This can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are several future directions for research involving 4-ethoxy-N-(2-ethylhexyl)benzamide. One area of interest is the potential therapeutic applications of CB1 receptor activation, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is the development of more potent CB1 receptor agonists that could be used in research and potentially as therapeutics. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-(2-ethylhexyl)benzamide and other CB1 receptor agonists.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-ethylhexyl)benzamide involves the reaction of 4-aminobenzamide with 2-ethylhexanoyl chloride in the presence of triethylamine. The resulting product is then treated with ethanol to obtain 4-ethoxy-N-(2-ethylhexyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-ethylhexyl)benzamide has a wide range of applications in scientific research. It is primarily used as a ligand for the cannabinoid receptor 1 (CB1), which is a G protein-coupled receptor that is mainly found in the central nervous system. 4-ethoxy-N-(2-ethylhexyl)benzamide is used to study the pharmacological effects of CB1 receptor activation and its role in various physiological processes.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-8-14(5-2)13-18-17(19)15-9-11-16(12-10-15)20-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,18,19) |
Clave InChI |
IHVOLJMPSIHOSS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)









